3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[321]octane is a complex organic compound featuring a pyrazole ring and a bicyclic octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of 1-methylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The bicyclic octane structure can be introduced through a series of cyclization reactions, often involving the use of strong bases and heat to facilitate the formation of the desired bicyclic framework.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, the use of catalysts to enhance reaction efficiency and selectivity is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the bicyclic structure are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with specific biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Researchers may use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound can be utilized in the development of new industrial chemicals or as a precursor for more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane derivatives: These compounds share the core structure but have different functional groups attached, leading to variations in their properties and applications.
Other pyrazole-containing compounds: Compounds such as 1-phenyl-1H-pyrazol-3-ol and 3,5-dimethyl-1H-pyrazole have similar pyrazole rings but differ in their additional structural elements.
Uniqueness
This compound is unique due to its combination of a pyrazole ring and a bicyclic octane structure. This duality provides a distinct set of chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-7-9(6-12-14)8-4-10-2-3-11(5-8)13-10/h6-8,10-11,13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMVBWAPBFJTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC3CCC(C2)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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